Cas no 898771-15-8 (3-(4-Bromo-3-fluorobenzoyl)thiophene)

3-(4-Bromo-3-fluorobenzoyl)thiophene 化学的及び物理的性質
名前と識別子
-
- 3-(4-Bromo-3-fluorobenzoyl)thiophene
- (4-Bromo-3-fluorophenyl)(thiophen-3-yl)methanone
- AKOS016018769
- MFCD07699032
- 898771-15-8
- DTXSID70641843
- (4-bromo-3-fluorophenyl)-thiophen-3-ylmethanone
- (4-Bromo-3-fluorophenyl)(3-thienyl)methanone
-
- MDL: MFCD07699032
- インチ: InChI=1S/C11H6BrFOS/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6H
- InChIKey: NDQWGTDWJPVWJD-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1C(=O)C2=CSC=C2)F)Br
計算された属性
- 精确分子量: 283.93068g/mol
- 同位素质量: 283.93068g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 249
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.3Ų
- XLogP3: 3.7
3-(4-Bromo-3-fluorobenzoyl)thiophene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB362465-2g |
3-(4-Bromo-3-fluorobenzoyl)thiophene, 97%; . |
898771-15-8 | 97% | 2g |
€1398.60 | 2025-03-19 | |
Fluorochem | 202338-5g |
3-(4-Bromo-3-fluorobenzoyl)thiophene |
898771-15-8 | 97% | 5g |
£1702.00 | 2022-03-01 | |
Matrix Scientific | 086580-1g |
3-(4-Bromo-3-fluorobenzoyl)thiophene, 97% |
898771-15-8 | 97% | 1g |
$517.00 | 2023-09-05 | |
Matrix Scientific | 086580-2g |
3-(4-Bromo-3-fluorobenzoyl)thiophene, 97% |
898771-15-8 | 97% | 2g |
$739.00 | 2023-09-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781460-1g |
3-(4-Bromo-3-fluorobenzoyl)thiophene |
898771-15-8 | 98% | 1g |
¥38653.00 | 2024-04-26 | |
A2B Chem LLC | AH87825-5g |
3-(4-Bromo-3-fluorobenzoyl)thiophene |
898771-15-8 | 97% | 5g |
$1932.00 | 2024-04-19 | |
Crysdot LLC | CD11023736-5g |
3-(4-Bromo-3-fluorobenzoyl)thiophene |
898771-15-8 | 95+% | 5g |
$1401 | 2024-07-19 | |
Matrix Scientific | 086580-5g |
3-(4-Bromo-3-fluorobenzoyl)thiophene, 97% |
898771-15-8 | 97% | 5g |
$1412.00 | 2023-09-05 | |
abcr | AB362465-1 g |
3-(4-Bromo-3-fluorobenzoyl)thiophene, 97%; . |
898771-15-8 | 97% | 1g |
€954.60 | 2023-04-26 | |
abcr | AB362465-1g |
3-(4-Bromo-3-fluorobenzoyl)thiophene, 97%; . |
898771-15-8 | 97% | 1g |
€953.10 | 2025-03-19 |
3-(4-Bromo-3-fluorobenzoyl)thiophene 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
6. Caper tea
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
3-(4-Bromo-3-fluorobenzoyl)thiopheneに関する追加情報
3-(4-Bromo-3-fluorobenzoyl)thiophene (CAS No. 898771-15-8): A Comprehensive Overview
The compound 3-(4-Bromo-3-fluorobenzoyl)thiophene (CAS No. 898771-15-8) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring with a substituted benzoyl group, making it a valuable substrate for further chemical modifications and applications.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 3-(4-Bromo-3-fluorobenzoyl)thiophene. Researchers have employed a variety of coupling reactions, including the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, to construct this compound with high precision. The incorporation of bromine and fluorine substituents on the benzoyl group introduces unique electronic properties, which are highly desirable for applications in optoelectronics and drug discovery.
One of the most promising applications of 3-(4-Bromo-3-fluorobenzoyl)thiophene lies in its use as a building block for advanced materials. The thiophene moiety is known for its excellent conjugation properties, which make it an ideal component for constructing π-conjugated systems. Recent studies have demonstrated that this compound can be integrated into polymer frameworks to enhance their electrical conductivity and mechanical stability, paving the way for its use in flexible electronics and energy storage devices.
In the field of pharmacology, 3-(4-Bromo-3-fluorobenzoyl)thiophene has shown potential as a lead compound for drug development. Its unique combination of substituents allows for fine-tuning of pharmacokinetic properties, such as solubility and bioavailability. Researchers have explored its activity against various enzyme targets, including kinases and proteases, with encouraging results that highlight its therapeutic potential.
The synthesis and characterization of 3-(4-Bromo-3-fluorobenzoyl)thiophene have been extensively studied using advanced analytical techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry. These studies have provided valuable insights into its molecular structure and reactivity, enabling chemists to design more efficient synthetic pathways and explore novel applications.
Looking ahead, the integration of 3-(4-Bromo-3-fluorobenzoyl)thiophene into supramolecular assemblies and nanomaterials represents an exciting frontier in materials science. Its ability to form self-assembled monolayers and nanoparticles opens up new possibilities for sensing technologies and catalysis. Furthermore, ongoing research into its photochemical properties is expected to unlock new opportunities in solar energy conversion and light-emitting devices.
In conclusion, 3-(4-Bromo-3-fluorobenzoyl)thiophene (CAS No. 898771-15-8) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic chemistry and materials science, positions it as a key player in the development of next-generation technologies. As research continues to uncover its full potential, this compound is poised to make significant contributions to both academic and industrial sectors.
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